
(-)-Propylhexedrine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Propylhexedrine hydrochloride: is a chemical compound known for its stimulant properties. It is a derivative of hexahydrobenzene and is commonly used as a decongestant in nasal inhalers. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Propylhexedrine hydrochloride typically involves the reduction of propylhexedrine. One common method is the catalytic hydrogenation of propylhexedrine using a palladium catalyst under hydrogen gas. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Propylhexedrine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced further to form different reduced products.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of fully reduced products.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its chiral properties and enantiomeric purity.
Biology:
- Investigated for its effects on biological systems, particularly its stimulant properties.
- Used in research on neurotransmitter release and uptake.
Medicine:
- Commonly used as a decongestant in nasal inhalers.
- Studied for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD).
Industry:
- Used in the production of pharmaceuticals and other chemical products.
- Employed in the synthesis of other active pharmaceutical ingredients.
Mécanisme D'action
Mechanism of Action: (-)-Propylhexedrine hydrochloride exerts its effects by stimulating the release of neurotransmitters such as norepinephrine and dopamine. It acts on the central nervous system, leading to increased alertness and reduced fatigue. The compound binds to and activates adrenergic receptors, which are involved in the regulation of various physiological processes.
Molecular Targets and Pathways:
Adrenergic Receptors: Activation of these receptors leads to increased release of norepinephrine and dopamine.
Neurotransmitter Pathways: Involvement in the modulation of neurotransmitter release and uptake.
Comparaison Avec Des Composés Similaires
Methamphetamine: Shares similar stimulant properties but has a different chemical structure.
Amphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.
Ephedrine: A natural compound with similar decongestant and stimulant effects.
Uniqueness: (-)-Propylhexedrine hydrochloride is unique in its specific chiral arrangement and its use primarily as a decongestant in nasal inhalers. Its stimulant properties are also distinct due to its specific interaction with adrenergic receptors.
Propriétés
Numéro CAS |
6192-98-9 |
|---|---|
Formule moléculaire |
C10H22ClN |
Poids moléculaire |
191.74 g/mol |
Nom IUPAC |
(2S)-1-cyclohexyl-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/t9-;/m0./s1 |
Clé InChI |
WLEGHNSHAIHZPS-FVGYRXGTSA-N |
SMILES isomérique |
C[C@@H](CC1CCCCC1)NC.Cl |
SMILES canonique |
CC(CC1CCCCC1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
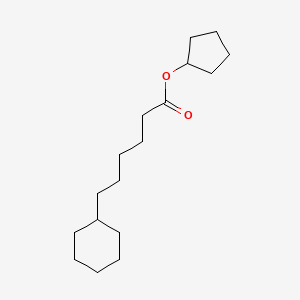
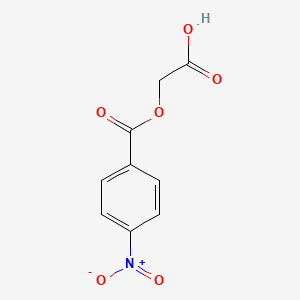

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

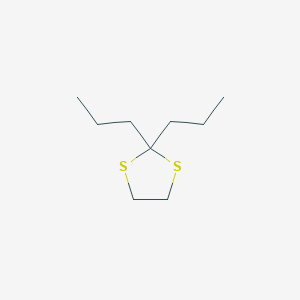
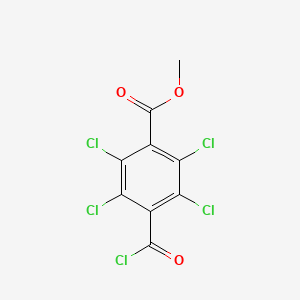
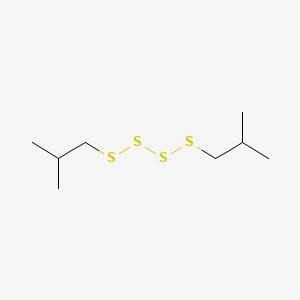
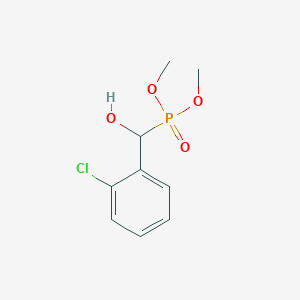
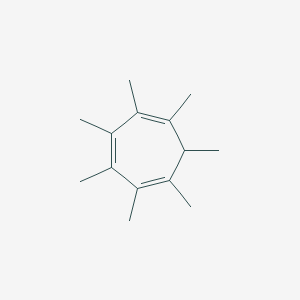
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)

